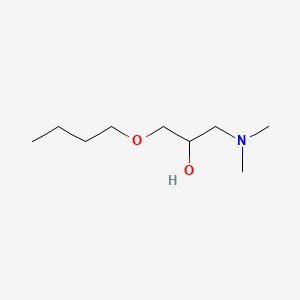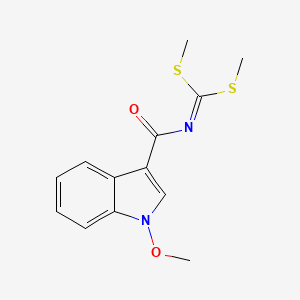
2-Pyridinecarbothioamide, 4-(octylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarbothioamide, 4-(octylthio)- is an organic compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring substituted with a carbothioamide group and an octylthio group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbothioamide, 4-(octylthio)- typically involves the reaction of 2-pyridinecarbothioamide with an octylthio reagent under specific conditions. One common method includes the use of 4-morpholinoaniline, sulfur, and sodium sulfite in a solvent such as 2-picoline. The reaction mixture is refluxed, followed by work-up and recrystallization from hot methanol to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 2-Pyridinecarbothioamide, 4-(octylthio)- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbothioamide, 4-(octylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The octylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridinecarbothioamides depending on the nucleophile used.
Scientific Research Applications
2-Pyridinecarbothioamide, 4-(octylthio)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its biological activity, including potential anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and surfactants.
Mechanism of Action
The mechanism of action of 2-Pyridinecarbothioamide, 4-(octylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may interfere with enzymatic activities and cellular processes. Additionally, its ability to form transient thioketone-bridged dimers in aqueous solution suggests a unique mode of action that minimizes deactivation by biological nucleophiles .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-pyridinecarbothioamide: Known for its antibacterial and anticancer properties.
N-(4-Morpholinophenyl)-2-pyridinecarbothioamide: Used in the synthesis of metal complexes with potential therapeutic applications.
Uniqueness
2-Pyridinecarbothioamide, 4-(octylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octylthio group enhances its lipophilicity, making it more effective in certain applications compared to its analogs.
Properties
CAS No. |
186044-66-6 |
|---|---|
Molecular Formula |
C14H22N2S2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
4-octylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C14H22N2S2/c1-2-3-4-5-6-7-10-18-12-8-9-16-13(11-12)14(15)17/h8-9,11H,2-7,10H2,1H3,(H2,15,17) |
InChI Key |
BYMIWXXXXWXPKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=CC(=NC=C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


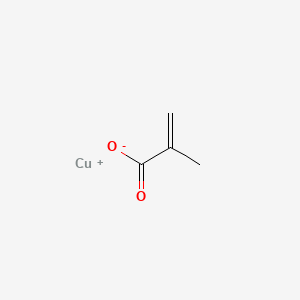
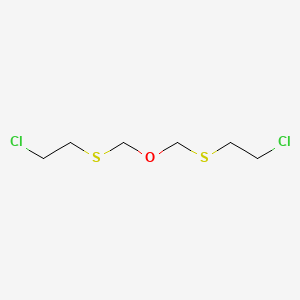


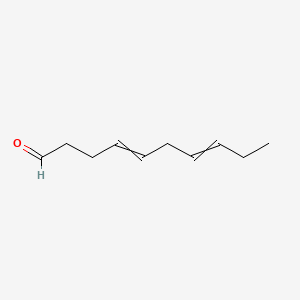



![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)

